molecular formula C19H23BrN2O4S B5199060 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide

Cat. No.: B5199060
M. Wt: 455.4 g/mol
InChI Key: NMMOORQFOZRPPY-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide typically involves multiple steps One common approach is to start with the bromination of a phenyl group, followed by sulfonylation to introduce the sulfonyl group The next step involves the formation of an amide bond through a reaction with acetic anhydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromophenyl group may facilitate binding to specific receptors or enzymes, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-allyl-2-(4-bromophenyl)sulfonylamino]acetamide
  • **2-(4-bromophenyl)sulfonylamino]-N-cycloheptylacetamide

Uniqueness

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may result in distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c20-17-7-9-18(10-8-17)27(25,26)22(15-19(24)21-12-4-14-23)13-11-16-5-2-1-3-6-16/h1-3,5-10,23H,4,11-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMOORQFOZRPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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